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Compound of Interest

Compound Name: 2,6-Naphthalenedisulfonyl chloride

Cat. No.: B078971 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 2,6-naphthalenedisulfonyl chloride. Due to the limited availability of published

experimental spectra for 2,6-naphthalenedisulfonyl chloride, this document presents a

detailed analysis of closely related analogs to predict its spectral properties. This guide also

includes detailed experimental protocols for the acquisition of spectroscopic data for solid

organic compounds.

Chemical Structure and Properties
2,6-Naphthalenedisulfonyl chloride is an organic compound with the chemical formula

C₁₀H₆Cl₂O₄S₂ and a molecular weight of 325.19 g/mol .[1] Its structure consists of a

naphthalene core substituted with two sulfonyl chloride groups at the 2 and 6 positions. The

presence of the aromatic naphthalene ring and the two reactive sulfonyl chloride functional

groups are key determinants of its chemical and spectroscopic properties.
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Property Value

CAS Number 13827-62-8

Molecular Formula C₁₀H₆Cl₂O₄S₂

Molecular Weight 325.19

MDL Number MFCD00085805

Predicted and Analog Spectroscopic Data
While experimental spectra for 2,6-naphthalenedisulfonyl chloride are not readily available in

public databases, its spectroscopic characteristics can be predicted based on the analysis of

analogous compounds. The following sections summarize the available data for key analogs

and provide predicted data for the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2,6-naphthalenedisulfonyl chloride is expected to be relatively

simple due to the molecule's symmetry. There are three distinct types of aromatic protons.

Predicted ¹H NMR Data for 2,6-Naphthalenedisulfonyl Chloride:

The protons at positions 1, 3, 5, and 7 are chemically equivalent. They are adjacent to a

sulfonyl chloride group and are expected to appear as a doublet.

The protons at positions 4 and 8 are also chemically equivalent and are expected to

appear as a doublet.

¹H NMR Data of Analogs:

2,6-Naphthalenedisulfonic acid disodium salt: The spectrum of this salt in D₂O shows

distinct aromatic proton signals.[2][3]
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2-Naphthalenesulfonyl chloride: This mono-substituted analog provides insight into the

chemical shifts of the naphthalene protons influenced by a single sulfonyl chloride group.

[4]

1-Naphthalenesulfonyl chloride: The spectrum of this isomer shows a more complex

splitting pattern due to the different substitution position.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for the carbon atoms in the naphthalene ring. Due to

symmetry, only five distinct carbon signals are expected for 2,6-naphthalenedisulfonyl
chloride.

Predicted ¹³C NMR Data for 2,6-Naphthalenedisulfonyl Chloride:

Three signals for the protonated aromatic carbons.

Two signals for the quaternary carbons (those bonded to the sulfonyl chloride groups and

the ring fusion carbons).

¹³C NMR Data of Analogs:

2,6-Naphthalenedisulfonic acid disodium salt: The ¹³C NMR data for this salt is available

and serves as a good reference for the chemical shifts of the carbon skeleton.[2]

Table 1: Summary of NMR Data for 2,6-Naphthalenedisulfonyl Chloride Analogs
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Compound Spectroscopic Technique
Observed Chemical Shifts
(ppm) and Coupling
Constants (Hz)

2,6-Naphthalenedisulfonic acid

disodium salt
¹H NMR (D₂O)

Aromatic protons in the range

of 7.5-8.5 ppm.[2][3]

¹³C NMR (D₂O)
Aromatic carbons in the range

of 125-145 ppm.[2]

2-Naphthalenesulfonyl chloride ¹H NMR
Aromatic protons observed in

the range of 7.6-8.5 ppm.[4]

¹³C NMR
Aromatic carbons observed in

the range of 122-140 ppm.

1-Naphthalenesulfonyl chloride ¹H NMR (CDCl₃)
Aromatic protons observed in

the range of 7.5-8.8 ppm.[5]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key

vibrational bands for 2,6-naphthalenedisulfonyl chloride are expected to arise from the

sulfonyl chloride groups and the aromatic ring.

Predicted IR Data for 2,6-Naphthalenedisulfonyl Chloride:

S=O Stretching: Strong asymmetric and symmetric stretching vibrations for the sulfonyl

group, typically in the ranges of 1370-1400 cm⁻¹ and 1170-1190 cm⁻¹, respectively.

S-Cl Stretching: A characteristic absorption band in the region of 500-600 cm⁻¹.

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

Aromatic C-H Bending (out-of-plane): Bands in the 650-900 cm⁻¹ region, which can be

indicative of the substitution pattern.
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IR Data of Analogs:

2,6-Naphthalenedisulfonic acid disodium salt: The IR spectrum shows strong absorptions

for the sulfonate group (S=O stretching).[6]

2-Naphthalenesulfonyl chloride: The IR spectrum of this compound shows the

characteristic S=O and S-Cl stretching frequencies.[7][8]

Table 2: Summary of Key IR Absorptions for 2,6-Naphthalenedisulfonyl Chloride Analogs

Compound Key Functional Group
Characteristic Absorption
Bands (cm⁻¹)

2,6-Naphthalenedisulfonic acid

disodium salt
Sulfonate (SO₃⁻)

Strong S=O stretching around

1200 cm⁻¹ and 1040 cm⁻¹.[6]

2-Naphthalenesulfonyl chloride Sulfonyl Chloride (SO₂Cl)

Strong asymmetric S=O

stretch (~1370 cm⁻¹), strong

symmetric S=O stretch (~1175

cm⁻¹), S-Cl stretch.[7][8]

2,6-Naphthalenedicarbonyl

dichloride
Carbonyl Chloride (COCl)

Strong C=O stretching around

1750 cm⁻¹.[9]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition.

Predicted Mass Spectrum for 2,6-Naphthalenedisulfonyl Chloride:

Molecular Ion (M⁺): A peak corresponding to the molecular weight of 324 g/mol (for the

most abundant isotopes ³²S and ³⁵Cl). The isotopic pattern will be characteristic of a

molecule containing two chlorine atoms, with M+2 and M+4 peaks.

Fragmentation: Common fragmentation pathways would involve the loss of Cl, SO₂, and

SO₂Cl radicals.
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Mass Spectrometry Data of Analogs:

2,7-Naphthalenedisulfonyl dichloride: The mass spectrum of this isomer would show a

similar molecular ion peak and fragmentation pattern.[10]

2-Naphthalenesulfonyl chloride: The mass spectrum of this compound shows a molecular

ion peak at m/z 226 and characteristic fragmentation patterns.[7][8]

2,6-Naphthalenedicarbonyl dichloride: This analog also shows a characteristic isotopic

pattern for two chlorine atoms.[9]

Table 3: Mass Spectrometry Data for 2,6-Naphthalenedisulfonyl Chloride Analogs

Compound Ionization Method
Key m/z values and
Interpretation

2,7-Naphthalenedisulfonyl

dichloride
GC-MS

Molecular ion expected at m/z

324 with characteristic isotopic

pattern for two chlorines.[10]

2-Naphthalenesulfonyl chloride GC-MS Molecular ion at m/z 226.[7][8]

2,6-Naphthalenedicarbonyl

dichloride
GC-MS

Molecular ion at m/z 252 with

characteristic isotopic pattern

for two chlorines.[9]

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule,

particularly for compounds with conjugated systems.

Predicted UV-Vis Spectrum for 2,6-Naphthalenedisulfonyl Chloride:

The naphthalene ring is the primary chromophore. It is expected to exhibit multiple

absorption bands characteristic of the naphthalene system, likely in the range of 220-350

nm. The sulfonyl chloride groups are auxochromes and will cause a slight shift in the

absorption maxima compared to unsubstituted naphthalene.
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UV-Vis Data of Analogs:

Naphthalene sulfonyl chloride: The UV-visible spectrum of a related naphthalene sulfonyl

chloride derivative has been reported.[11]

1,5-Naphthalenedisulfonic Acid: The UV spectrum of this isomer shows absorption

maxima that can be used for comparison.[12]

Table 4: UV-Vis Absorption Maxima for Naphthalene Derivatives

Compound Solvent λmax (nm)

Naphthalene sulfonyl chloride

derivative
Not specified 236, 278, 317[11]

1,5-Naphthalenedisulfonic Acid Acidic mobile phase
Multiple peaks characteristic of

the naphthalene system.[12]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[13] The choice of solvent is

critical to ensure the sample dissolves and the solvent signals do not overlap with the

analyte signals.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp

spectral lines.[13]

Data Acquisition:

For ¹H NMR, a standard single-pulse experiment is typically used.

For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is

commonly employed to simplify the spectrum and improve the signal-to-noise ratio.[13]

Set the number of scans to achieve an adequate signal-to-noise ratio. This will depend on

the sample concentration.

Use an appropriate relaxation delay (d1) to ensure accurate integration, especially for

quantitative measurements.[13][14]

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum.

Reference the spectrum using the solvent peak or an internal standard like

tetramethylsilane (TMS) at 0 ppm.[13]

Perform baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Thin Solid Film Method[15]

Sample Preparation:

Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like

methylene chloride or acetone.[15][16]

Place a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl).
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Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the

plate.[15]

Data Acquisition:

Place the salt plate in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the clean, empty sample compartment.

Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum to produce the final absorbance or transmittance

spectrum.

Data Analysis:

Identify the characteristic absorption bands and assign them to the corresponding

functional groups.

KBr Pellet Method[17]

Sample Preparation:

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry,

IR-grade potassium bromide (KBr) using an agate mortar and pestle.

Transfer the mixture to a pellet press and apply pressure to form a transparent or

translucent pellet.

Data Acquisition:

Place the KBr pellet in a suitable holder in the FT-IR spectrometer and acquire the

spectrum as described above.

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry

Sample Introduction:
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For volatile and thermally stable compounds, the sample can be introduced via a direct

insertion probe or through a gas chromatograph (GC-MS).[18]

The sample is heated in a vacuum to induce vaporization.[18]

Ionization:

In the ion source, the gaseous sample molecules are bombarded with a high-energy

electron beam (typically 70 eV), causing the ejection of an electron and the formation of a

radical cation (molecular ion).[18]

Mass Analysis:

The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer), which separates them based on their mass-to-charge (m/z) ratio.[19]

Detection:

A detector records the abundance of ions at each m/z value, generating the mass

spectrum.

UV-Visible (UV-Vis) Spectroscopy
Sample Preparation:

Dissolve the solid sample in a suitable UV-transparent solvent (e.g., ethanol, methanol,

acetonitrile, or water) to a known concentration. The concentration should be adjusted to

yield an absorbance in the optimal range of the instrument (typically 0.1 to 1.0).

Instrument Setup:

Turn on the spectrophotometer and allow the lamps to warm up for stabilization.[20]

Select the desired wavelength range for scanning.[20]

Data Acquisition:

Fill a cuvette with the pure solvent to be used as a blank.
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Place the blank cuvette in the spectrophotometer and record a baseline spectrum.[20]

Replace the blank cuvette with the sample cuvette.

Scan the sample over the selected wavelength range to obtain the absorption spectrum.

[20]

Data Analysis:

Identify the wavelength(s) of maximum absorbance (λmax).[21]

Visualized Experimental Workflows
The following diagrams illustrate the general workflows for the spectroscopic characterization of

a solid organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b078971?utm_src=pdf-body-img
https://www.benchchem.com/product/b078971?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078971?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

2. spectrabase.com [spectrabase.com]

3. 2,6-Naphthalenedisulfonic acid disodium salt(1655-45-4) 1H NMR spectrum
[chemicalbook.com]

4. 2-Naphthalenesulfonyl chloride(93-11-8) 1H NMR [m.chemicalbook.com]

5. 1-Naphthalenesulfonyl chloride(85-46-1) 1H NMR spectrum [chemicalbook.com]

6. dev.spectrabase.com [dev.spectrabase.com]

7. 2-Naphthalenesulfonyl chloride | C10H7ClO2S | CID 7125 - PubChem
[pubchem.ncbi.nlm.nih.gov]

8. 2-Naphthalenesulfonyl chloride [webbook.nist.gov]

9. 2,6-Naphthalenedicarbonyl dichloride | C12H6Cl2O2 | CID 3485596 - PubChem
[pubchem.ncbi.nlm.nih.gov]

10. spectrabase.com [spectrabase.com]

11. researchgate.net [researchgate.net]

12. UV-Vis Spectrum of 1,5-Naphthalenedisulfonic Acid | SIELC Technologies [sielc.com]

13. benchchem.com [benchchem.com]

14. books.rsc.org [books.rsc.org]

15. orgchemboulder.com [orgchemboulder.com]

16. eng.uc.edu [eng.uc.edu]

17. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

18. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

19. fiveable.me [fiveable.me]

20. youtube.com [youtube.com]

21. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry
Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

To cite this document: BenchChem. [Spectroscopic Characterization of 2,6-
Naphthalenedisulfonyl Chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b078971#spectroscopic-characterization-
of-2-6-naphthalenedisulfonyl-chloride]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://matrix.staging.1int.co.uk/product/buy-26-naphthalenedisulfonyl-chloride-16607
https://spectrabase.com/compound/1ZAvLHYP6ez
https://www.chemicalbook.com/SpectrumEN_1655-45-4_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_1655-45-4_1HNMR.htm
https://m.chemicalbook.com/SpectrumEN_93-11-8_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_85-46-1_1HNMR.htm
https://dev.spectrabase.com/spectrum/E5ghFUecDVb
https://pubchem.ncbi.nlm.nih.gov/compound/2-Naphthalenesulfonyl-chloride
https://pubchem.ncbi.nlm.nih.gov/compound/2-Naphthalenesulfonyl-chloride
https://webbook.nist.gov/cgi/inchi?ID=C93118&Type=IR-SPEC&Index=0
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Naphthalenedicarbonyl-dichloride
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Naphthalenedicarbonyl-dichloride
https://spectrabase.com/spectrum/5VL5AiEnxG7
https://www.researchgate.net/figure/Experimental-UV-visible-spectra-a-Naphthalene-sulfonyl-chloride-b-2-4-Dimethoxy_fig6_341106003
https://sielc.com/uv-vis-spectrum-of-1-5-naphthalenedisulfonic-acid
https://www.benchchem.com/pdf/A_Technical_Guide_to_13C_NMR_Spectroscopy_for_Labeled_Compounds.pdf
https://books.rsc.org/books/monograph/591/chapter/269983/Acquiring-1H-and-13C-Spectra
https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://www.eng.uc.edu/~beaucag/Classes/Characterization/IRData/Sample%20preparation%20for%20FT-IR.pdf
https://www.bruker.com/en/products-and-solutions/infrared-and-raman/ft-ir-routine-spectrometer/what-is-ft-ir-spectroscopy.html
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://fiveable.me/organic-chemistry-ii/unit-1/mass-spectrometry-ms/study-guide/12bu6Au6d8xoPjBG
https://www.youtube.com/watch?v=o-NkCA8Y6uU
https://ecampusontario.pressbooks.pub/orgbiochemsupplement/chapter/uv-vis/
https://ecampusontario.pressbooks.pub/orgbiochemsupplement/chapter/uv-vis/
https://www.benchchem.com/product/b078971#spectroscopic-characterization-of-2-6-naphthalenedisulfonyl-chloride
https://www.benchchem.com/product/b078971#spectroscopic-characterization-of-2-6-naphthalenedisulfonyl-chloride
https://www.benchchem.com/product/b078971#spectroscopic-characterization-of-2-6-naphthalenedisulfonyl-chloride
https://www.benchchem.com/product/b078971#spectroscopic-characterization-of-2-6-naphthalenedisulfonyl-chloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078971?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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